molecular formula C16H12N4O4S B2897736 N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 942007-31-0

N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2897736
CAS No.: 942007-31-0
M. Wt: 356.36
InChI Key: UEUDPTYLPAVYND-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a pyridazinone core fused with a thiophene ring and linked to a 4-nitrophenyl group via an acetamide bridge. Its unique combination of electron-withdrawing (nitrophenyl) and electron-rich (thiophene) moieties may influence reactivity, solubility, and pharmacological properties.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(23)24)10-19-16(22)8-7-13(18-19)14-2-1-9-25-14/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUDPTYLPAVYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C21H17N3O3C_{21}H_{17}N_{3}O_{3}. It features a nitrophenyl group and a thiophenyl ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that nitrobenzoate-derived compounds, such as this compound, exhibit promising anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of nitrobenzoate could suppress metastatic activity by inhibiting glycoprotein interactions involved in tumor progression .

Table 1: Anticancer Activity of Nitrobenzoate-Derived Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
X8MCF-715Inhibition of tubulin polymerization
X8A54910Induction of apoptosis
N-(4-nitrophenyl)-2-[6-oxo...]HeLa12Inhibition of cell migration

Antiangiogenic Activity

This compound has also been investigated for its antiangiogenic properties. Studies have shown that it can disrupt vascular endothelial growth factor (VEGF) signaling pathways, leading to reduced endothelial cell migration and proliferation. This effect is critical for therapeutic strategies aimed at inhibiting tumor-induced angiogenesis .

Case Study: Antiangiogenic Effects in Zebrafish Model

In a recent study utilizing zebrafish embryos as an in vivo model, treatment with a nitrobenzoate-derived compound similar to N-(4-nitrophenyl)-2-[6-oxo...] resulted in significant vascular defects. The treated embryos exhibited decreased intersegmental vessel (ISV) growth and impaired formation of vascular structures. These findings suggest that the compound may serve as a potential antiangiogenic agent .

Mechanistic Insights

The mechanism underlying the biological activity of N-(4-nitrophenyl)-2-[6-oxo...] involves interaction with key molecular targets related to cancer progression and angiogenesis. The inhibition of tubulin polymerization is particularly notable, as this disrupts the cytoskeletal integrity necessary for cell division and migration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects : The 4-nitrophenyl group in the target compound contrasts with bromophenyl () or methylphenyl (–15) analogs. Electron-withdrawing groups like nitro may enhance receptor binding or stability compared to electron-donating methyl groups.
  • Heterocycle Modifications: Replacement of pyridazinone with thiadiazole () or benzothiazole () alters activity. For example, thiadiazole derivatives exhibit potent anticonvulsant effects, while pyridazinones target FPR receptors.
  • Linker Flexibility : Ethyl linkers (–15) vs. direct acetamide bonds () influence conformational flexibility and interactions with biological targets.
Key Observations:
  • Yield Variability : Chlorophenyl analogs () achieve higher yields (85%) compared to nitro derivatives (72% in ), possibly due to steric or electronic effects.
  • Stability Challenges : Nitro groups () may require careful handling during synthesis to avoid reduction or side reactions.

Pharmacological and Functional Insights

  • Anticonvulsant Activity : Thiadiazole-benzothiazole hybrids () show 100% efficacy in maximal electroshock (MES) models, suggesting that combining nitrogen-rich heterocycles with acetamide linkers enhances CNS activity.
  • Receptor Targeting: Pyridazinone derivatives () act as FPR agonists, with methoxybenzyl substituents influencing receptor specificity (FPR1 vs. FPR2). The target compound’s nitro group may similarly modulate receptor interactions.
  • Antiproliferative Potential: Cyclopenta-thiophene derivatives () inhibit tyrosine kinase receptors, highlighting the role of fused rings in anticancer activity.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of the nitrophenyl, thiophene, and dihydropyridazinone moieties. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (C=O stretch ~1650–1700 cm⁻¹). X-ray crystallography (using software like WinGX/ORTEP ) resolves stereochemistry and crystal packing .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves:
  • Step 1 : Condensation of thiophen-2-ylcarbaldehyde with hydrazine to form the pyridazinone core.
  • Step 2 : Acetylation with N-(4-nitrophenyl)chloroacetamide under basic conditions.
    Key parameters:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2, EGFR) to identify structure-activity relationships (SAR) .
  • MD simulations : Assess stability of ligand-protein complexes over time to validate docking results .

Q. What strategies address regioselectivity challenges during functionalization of the pyridazinone core?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution at the 3-position .
  • Metal catalysis : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for selective C–N or C–S bond formation .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .

Q. How does the thiophene moiety influence the compound’s electronic properties and bioactivity?

  • Methodological Answer :
  • Electron delocalization : Thiophene’s conjugated π-system enhances planarity, improving DNA intercalation or enzyme binding .
  • SAR studies : Compare analogs with furan or phenyl rings to isolate thiophene-specific effects on antimicrobial/anticancer activity .
  • DFT analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites for targeted derivatization .

Q. What analytical approaches validate stability under physiological conditions?

  • Methodological Answer :
  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and formulation .
  • NMR kinetics : Track hydrolysis of the acetamide group in aqueous buffers .

Data Contradiction & Optimization

Q. How should researchers reconcile discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-response curves : Use standardized protocols (e.g., IC₅₀ calculations via nonlinear regression) .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
  • Comparative studies : Test analogs with modified nitrophenyl or thiophene groups to isolate structural contributors .

Q. What experimental design principles minimize batch-to-batch variability in synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent ratio) using response surface methodology .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization control : Seed with pure crystals to ensure consistent polymorph formation .

Comparative & Mechanistic Studies

Q. How does this compound compare structurally and functionally to its pyrimidine or triazole analogs?

  • Methodological Answer :
  • Structural comparison : Use X-ray data to contrast planarity and hydrogen-bonding capacity .
  • Bioactivity profiling : Test analogs in parallel assays (e.g., antimicrobial, kinase inhibition) .
  • Computational overlay : Superimpose structures (PyMOL) to identify conserved pharmacophoric features .

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